(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Catalog No.
S3259784
CAS No.
681166-94-9
M.F
C16H10N4O3S2
M. Wt
370.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylide...

CAS Number

681166-94-9

Product Name

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide

Molecular Formula

C16H10N4O3S2

Molecular Weight

370.4

InChI

InChI=1S/C16H10N4O3S2/c1-19-12-5-3-10(20(22)23)7-14(12)25-16(19)18-15(21)9-2-4-11-13(6-9)24-8-17-11/h2-8H,1H3

InChI Key

SPFVIGNRZTZZIQ-FBMGVBCBSA-N

SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)N=CS4

solubility

not available

The compound (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a member of the benzo[d]thiazole family, characterized by its unique structural features, including a ylidene group and a carboxamide functional group. This compound exhibits a complex molecular architecture that suggests potential for various biological activities and applications in medicinal chemistry. The presence of nitro and methyl substituents on the benzothiazole rings enhances its chemical reactivity and biological interactions.

Typical for compounds containing both amide and ylidene functionalities:

  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
  • Reduction: The nitro group can be reduced to an amine, which may alter the biological activity of the compound.
  • Condensation Reactions: The ylidene moiety can participate in condensation reactions with various nucleophiles, potentially leading to new derivatives with enhanced properties.

Compounds similar to (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide have been studied for their biological activities, which include:

  • Antimicrobial Activity: Many benzothiazole derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Potential: Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

The synthesis of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step synthetic pathways, such as:

  • Formation of Benzothiazole Derivatives: Starting materials like 2-aminobenzenethiol and appropriate aldehydes or ketones can be reacted to form the initial benzothiazole structure.
  • Ylidene Formation: Condensation reactions between the synthesized benzothiazole derivative and an appropriate carbonyl compound can yield the ylidene structure.
  • Carboxamide Formation: The final step often involves acylation of the amine with an appropriate carboxylic acid or its derivative to form the carboxamide.

The potential applications of this compound include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting bacterial infections or cancer.
  • Biological Probes: Utilized in research to study biological pathways involving benzothiazole derivatives.
  • Agricultural Chemistry: Possible use as a fungicide or herbicide due to its antimicrobial properties.

Interaction studies for compounds like (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide often focus on:

  • Protein Binding Studies: Understanding how these compounds interact with specific proteins involved in disease pathways.
  • Enzyme Inhibition Assays: Evaluating their potential as inhibitors of enzymes related to cancer or microbial metabolism.
  • Cellular Uptake Studies: Investigating how effectively these compounds enter cells and their subsequent effects on cellular functions.

Several compounds share structural similarities with (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide, including:

  • 3-Methyl-6-nitrobenzothiazole: A simpler derivative that lacks the ylidene and carboxamide functionalities but retains some biological activity.
  • Benzo[d]thiazole-2-carboxamide derivatives: These compounds contain similar core structures but vary in substituents, affecting their solubility and activity profiles.
  • Nitro-substituted benzothiazoles: These compounds focus on varying nitro positions, influencing their reactivity and biological interactions.

Comparison Table

Compound NameKey FeaturesBiological Activity
3-Methyl-6-nitrobenzothiazoleSimple structure, no carboxamideModerate antimicrobial
Benzo[d]thiazole-2-carboxamideCarboxamide presentAnticancer potential
Nitro-substituted benzothiazolesVarying nitro positionsDiverse biological activities

The uniqueness of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide lies in its combination of multiple functional groups that potentially enhance its interactions with biological targets compared to simpler analogs.

XLogP3

3.9

Dates

Last modified: 08-19-2023

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